Mal-NH-PEG4-CH2CH2COOPFP ester

PROTAC synthesis ADC conjugation aqueous bioconjugation

Heterobifunctional PEG4 linkers with amine-reactive esters often fail due to premature hydrolysis, reducing conjugation efficiency with precious ligands. This compound provides a quantifiable solution. - **PFP ester stability:** >13-fold longer aqueous half-life than NHS esters, preserving bifunctional integrity during multi-step workflows. - **Optimal PEG4 spacer:** Balances hydrophilicity and flexibility to minimize aggregation while maintaining stable DAR in ADC constructs (outperforms PEG2 and PEG8). - **Proven application:** Enables defined thiol (pH 6.5-7.5) then amine (pH 7.5-8.5) conjugation sequence without significant hydrolytic loss. Supplied ≥98% purity. Immediate shipment available.

Molecular Formula C24H27F5N2O9
Molecular Weight 582.5 g/mol
CAS No. 1347750-84-8
Cat. No. B3099006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-NH-PEG4-CH2CH2COOPFP ester
CAS1347750-84-8
Molecular FormulaC24H27F5N2O9
Molecular Weight582.5 g/mol
Structural Identifiers
SMILESC1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
InChIInChI=1S/C24H27F5N2O9/c25-19-20(26)22(28)24(23(29)21(19)27)40-18(35)4-7-36-9-11-38-13-14-39-12-10-37-8-5-30-15(32)3-6-31-16(33)1-2-17(31)34/h1-2H,3-14H2,(H,30,32)
InChIKeySERXRSAEZBDOQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mal-NH-PEG4-CH2CH2COOPFP Ester Technical Baseline


Mal-NH-PEG4-CH2CH2COOPFP ester (CAS 1347750-84-8) is a heterobifunctional polyethylene glycol (PEG)-based crosslinker containing a maleimide group for thiol conjugation and a pentafluorophenyl (PFP) ester for amine conjugation, separated by a discrete PEG4 spacer . This compound belongs to the class of amine-reactive heterobifunctional PEG linkers used in the synthesis of proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs) [1]. Its molecular formula is C24H27F5N2O9 with a molecular weight of 582.47 g/mol . The compound exists as a solid at room temperature and is typically supplied with ≥98% purity .

Chemistry
Heterobifunctional: maleimide (thiol) + PFP ester (amine)
Spacer
Discrete PEG4 (~14 Å) supports conjugate solubility and DAR uniformity
Workflow
Sequential bioconjugation: thiol coupling then amine conjugation
PFP Ester
Aqueous-stable amine-reactive chemistry for PROTAC/ADC linker applications

Mal-NH-PEG4-CH2CH2COOPFP Ester Non-Interchangeability


Generic substitution among maleimide-PEG-amine-reactive ester linkers fails due to the quantifiable differences in hydrolysis kinetics, amine reactivity, and spacer-dependent conjugate stability that directly affect conjugation efficiency, product yield, and downstream biological performance. While the maleimide terminus for thiol coupling is conserved across analogs, the amine-reactive ester group—whether NHS ester, TFP ester, or PFP ester—exhibits distinct susceptibility to aqueous hydrolysis during conjugation reactions . Additionally, the PEG spacer length (PEG4) modulates conjugate solubility, aggregation propensity, and plasma stability in ADC applications, with suboptimal spacer lengths leading to reduced drug-to-antibody ratios (DAR) or accelerated payload release . Procurement of an incorrect analog introduces uncontrolled variables into bioconjugation workflows, necessitating re-optimization and potentially compromising the interpretability of structure-activity relationship (SAR) studies. The following quantitative evidence establishes where Mal-NH-PEG4-CH2CH2COOPFP ester provides verifiable differentiation relative to the closest commercially relevant comparators: Mal-PEG4-NHS ester (CAS 1325208-25-0), Mal-PEG4-PFP ester (CAS 1415800-42-8), and Mal-NH-PEG4-NHS ester analogs.

Amine-reactive ester hydrolysis profile may differ
NHS esters hydrolyze faster than PFP esters in aqueous buffer; substituting with Mal-PEG4-NHS may reduce conjugation yield and require protocol re-optimization.
PEG spacer length alters conjugate behavior
PEG4 provides balance; shorter PEG2 increases aggregation risk, longer PEG8 may compromise payload retention. Generic PEG-length substitution can shift DAR and stability.
Amide linkage vs. direct maleimide-PEG
Mal-PEG4-PFP lacks the amide spacer; bond stability and linker flexibility differ, potentially affecting conjugate shelf-life and PROTAC ternary complex formation.

Mal-NH-PEG4-CH2CH2COOPFP Ester Differentiation Evidence


PFP Ester: Reduced Hydrolysis vs. NHS

The PFP (pentafluorophenyl) ester in Mal-NH-PEG4-CH2CH2COOPFP ester demonstrates significantly greater resistance to aqueous hydrolysis compared to the NHS (N-hydroxysuccinimide) ester in comparator compounds such as Mal-PEG4-NHS ester. While NHS esters undergo rapid hydrolysis in aqueous media—with a hydrolysis half-life of approximately 0.75 minutes at pH 8, 25°C [1]—PFP esters are less susceptible to hydrolysis, thereby enabling more efficient amine conjugation and higher yields of the desired bioconjugate .

Hydrolysis half-life
Class-level
>13-fold longer vs NHS
Supports aqueous conjugation yield and reaction control
Class-level inference; verify under specific buffer conditions
PROTAC synthesis ADC conjugation aqueous bioconjugation amine-reactive esters

PFP Ester: Enhanced Amine Reactivity vs. NHS

The PFP ester in Mal-NH-PEG4-CH2CH2COOPFP ester exhibits intrinsically higher reactivity toward primary and secondary amines relative to the NHS ester present in comparators like Mal-PEG4-NHS ester. This increased reactivity derives from the electron-withdrawing effect of the five fluorine substituents on the pentafluorophenyl ring, which enhances the electrophilicity of the carbonyl carbon and accelerates nucleophilic attack by amine groups . The higher reactivity translates to faster conjugation kinetics under equivalent reaction conditions, reducing required reaction time and minimizing exposure of sensitive biomolecules to potentially denaturing conditions .

Amine reactivity
Class-level
Higher reactivity vs NHS (qualitative)
May support faster conjugation, preserving substrate integrity
Class-level; kinetic rate constants not available for this compound
amine conjugation protein labeling reaction kinetics PEGylation

PEG4 Spacer: Optimal Balance for ADC Stability

The PEG4 spacer in Mal-NH-PEG4-CH2CH2COOPFP ester (four ethylene oxide units; ~14 Å length) provides an optimal balance between hydrophilicity and conjugate stability in ADC applications [1]. Comparative studies of ADCs constructed with varying PEG spacer lengths demonstrate that PEG4-based linkers achieve superior plasma stability and antitumor activity relative to shorter (PEG2) or longer (PEG8) PEG chains [2]. Specifically, ADCs with PEG4 spacers exhibited reduced aggregation and maintained higher DAR values compared to PEG2-containing constructs, while avoiding the excessive flexibility and potential for premature payload release associated with PEG8 spacers .

PEG4 spacer balance
Reported
Reduced aggregation, maintained DAR vs PEG2/PEG8
Supports ADC stability and model-response endpoint context
Payload-specific; validate in target ADC construct
ADC linker PEG spacer length drug-to-antibody ratio plasma stability

Amide Spacer: Enhanced Stability vs. Mal-PEG4-PFP

Mal-NH-PEG4-CH2CH2COOPFP ester (CAS 1347750-84-8) differs from Mal-PEG4-PFP ester (CAS 1415800-42-8) in the chemical linkage connecting the maleimide-bearing segment to the PEG4 spacer. The target compound incorporates an amide (NH) bond via a propanamido linkage, whereas Mal-PEG4-PFP lacks this amide spacer and connects the maleimide directly to the PEG chain [1]. This structural distinction affects the linker's hydrolytic stability and flexibility: the amide bond in the target compound provides greater resistance to hydrolysis than the ester linkage present in simpler maleimide-PEG-PFP constructs, contributing to enhanced long-term linker integrity during storage and conjugation workflows . Additionally, the extended linker length of Mal-NH-PEG4-CH2CH2COOPFP (total atoms between reactive groups) may provide favorable spatial separation for ternary complex formation in PROTAC applications compared to the more compact Mal-PEG4-PFP analog [2].

Amide bond stability
Source review
~100-fold more stable than ester
May enhance linker shelf-life and batch reproducibility
Class-level; storage and conjugation buffer validation advised
amide spacer ester spacer linker stability PROTAC linker design

Mal-NH-PEG4-CH2CH2COOPFP Ester Application Scenarios


PROTAC Synthesis: High-Yield Amine Conjugation

In PROTAC development workflows where the target protein ligand or E3 ligase ligand contains a primary or secondary amine, Mal-NH-PEG4-CH2CH2COOPFP ester enables higher conjugation yields compared to NHS ester-based linkers. The PFP ester's reduced susceptibility to aqueous hydrolysis (>13-fold longer half-life relative to NHS esters ) minimizes hydrolytic loss of the amine-reactive group during the conjugation step, ensuring that stoichiometric amounts of the linker remain available for amide bond formation. This is particularly critical when working with precious or synthetically challenging ligand intermediates where maximizing coupling efficiency directly reduces material costs and synthesis iterations .

ADC Development with Hydrophobic Payloads

For ADC constructs incorporating hydrophobic cytotoxic payloads (e.g., MMAE, MMAF, maytansinoids), the PEG4 spacer in Mal-NH-PEG4-CH2CH2COOPFP ester provides the optimal balance of hydrophilicity and conformational flexibility to mitigate aggregation while maintaining stable DAR values. Comparative studies demonstrate that PEG4 spacers outperform PEG2 (excessive aggregation) and PEG8 (reduced stability) linkers in homogeneous ADC constructs, enabling higher DAR without compromising plasma stability [1]. The combination of PEG4 spacer with PFP ester amine reactivity further streamlines the conjugation workflow by reducing reaction time and preserving antibody integrity.

Sequential Bioconjugation: Maleimide-Thiol Then Amine Coupling

In multi-step bioconjugation protocols—such as the preparation of fluorescently labeled antibodies or site-specific protein conjugates—Mal-NH-PEG4-CH2CH2COOPFP ester supports a defined reaction sequence: maleimide reacts selectively with thiols at pH 6.5-7.5 to form a stable thioether bond, after which the PFP ester couples with primary amines at pH 7.5-8.5 [2]. The enhanced hydrolytic stability of the PFP ester ensures that the amine-reactive group remains intact during the initial thiol conjugation step and any subsequent purification procedures, preserving the bifunctional integrity of the linker for the second coupling event. This contrasts with NHS ester-based analogs, which may undergo significant hydrolysis during the same workflow, reducing overall conjugation efficiency.

Application
Selection Property
Validation Focus
PROTAC synthesis (amine-containing ligands)
PFP ester hydrolysis resistance
Conjugation yield and reaction stoichiometry control
ADC development (hydrophobic payloads)
PEG4 spacer aggregation mitigation
DAR uniformity and plasma stability context
Sequential bioconjugation (thiol-amine)
Bifunctional linker integrity
Sequential coupling efficiency and linker stability

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